molecular formula C15H19N3O5S B2907564 4-[(3,4-Dimethoxyphenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one CAS No. 2380195-72-0

4-[(3,4-Dimethoxyphenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one

Cat. No. B2907564
CAS RN: 2380195-72-0
M. Wt: 353.39
InChI Key: JFTPULFFDJTKOZ-FMIVXFBMSA-N
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Description

The compound appears to contain a thiadiazinone ring, which is a heterocyclic compound containing nitrogen, sulfur, and oxygen in the ring. It also contains a dimethoxyphenyl group, which is a phenyl ring substituted with two methoxy (-OCH3) groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through multi-step procedures involving various types of organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact molecular structure. Techniques such as melting point determination, solubility testing, and spectroscopic analysis could be used to determine these properties .

Future Directions

Future research could focus on elucidating the synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, the potential biological activities and applications of this compound could be explored .

properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-10-12(15(19)18(2)24(20,21)17-10)9-16-8-11-5-6-13(22-3)14(7-11)23-4/h5-7,9,17H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDQLINNIGAADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(S(=O)(=O)N1)C)C=NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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